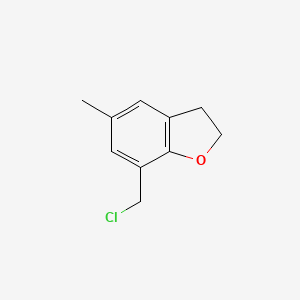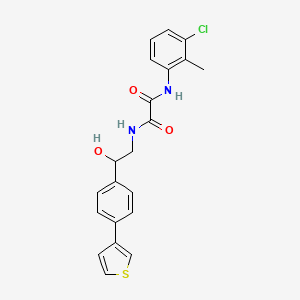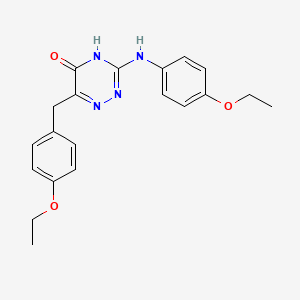
3-(Phenylsulfanyl)propan-1-ol
Übersicht
Beschreibung
3-(Phenylsulfanyl)propan-1-ol is a chemical compound with the molecular formula C9H12OS and a molecular weight of 168.26 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for 3-(Phenylsulfanyl)propan-1-ol were not found, similar compounds such as 1-(Pyridine-3-yl)propan-1-ol have been synthesized using various retrosynthetic approaches . These methods often involve the use of silver- and gold-based catalysts .Molecular Structure Analysis
The molecular structure of 3-(Phenylsulfanyl)propan-1-ol consists of a propyl (3 carbon) backbone with a phenylsulfanyl group attached . The exact structure can be represented by the InChI code: 1S/C9H12OS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Phenylsulfanyl)propan-1-ol were not found, similar compounds such as propan-1-ol have been studied extensively. For example, propan-1-ol can be converted to alkyl halides . It can also undergo selective oxidation to form value-added C3 products .Physical And Chemical Properties Analysis
3-(Phenylsulfanyl)propan-1-ol is a liquid at room temperature . It has a molecular weight of 168.26 . More specific physical and chemical properties such as boiling point and storage conditions were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Epoxypropane Production
- 3-(Phenylsulfanyl)propan-1-ol demonstrates its utility in the synthesis of 1,1,1-Trifluoro-2,3-epoxypropane. This process involves lipase-mediated kinetic resolution and conversion of the alcohol into epoxypropane or its latent form via sulfonium salt formation (Shimizu, Sugiyama, & Fujisawa, 1996).
Antimicrobial Properties in Aminomethoxy Derivatives
- When combined with formaldehyde and secondary aliphatic and heterocyclic amines, 3-(Phenylsulfanyl)propan-1-ol forms aminomethoxy derivatives that exhibit significant antimicrobial properties. These derivatives have shown efficiency against bacteria and fungi, surpassing some existing medical antiseptics (Jafarov et al., 2019).
Role in Synthesizing Homochiral γ-Hydroxysulfoxides and γ-Hydroxysulfones
- 3-(Phenylsulfanyl)propan-1-ol derivatives have been used to produce homochiral γ-hydroxysulfoxides and γ-hydroxysulfones. This process includes oxidation and reduction steps, leading to the formation of diastereomerically pure sulfinyl alcohols (Skarżewski, Siedlecka, Wojaczyńska, & Zielińska-Błajet, 2002).
Cyclisation Applications
- Cyclisation studies of 3-(phenylsulfanyl)propan-1-ol derivatives provide insights into the reaction mechanisms of aryl and alkoxyl radical intermediates, showcasing the chemical versatility of these compounds (Goosen, Mccleland, & Rinaldi, 1993).
Potential in Corrosion Inhibition
- Derivatives of 3-(Phenylsulfanyl)propan-1-ol have been explored for their potential in creating stainless steel corrosion inhibitors. This application leverages the compound's chemical properties to protect metal surfaces, offering a more environmentally friendly alternative to traditional inhibitors (Younes et al., 2017).
Development of Antimicrobial and Antiradical Agents
- Research has shown that certain derivatives of 3-(Phenylsulfanyl)propan-1-ol can be used to develop antimicrobial and antiradical agents. These compounds have shown promising results against pathogens and in antioxidant activity assessments, contributing to the development of new therapeutic agents (Čižmáriková et al., 2020).
Use in Synthesizing Oxazolidin-2-ones
- The compound has been involved in the synthesis of polyfunctional oxazolidin-2-ones, indicating its role in producing diverse chemical structures with potential pharmaceutical applications (Rmedi, Beji, & Baklouti, 2007).
Safety and Hazards
While specific safety data for 3-(Phenylsulfanyl)propan-1-ol was not found, similar compounds like propan-1-ol are known to be highly flammable and can cause serious eye damage and drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling such compounds .
Eigenschaften
IUPAC Name |
3-phenylsulfanylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEHGQLDHXJKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501034883 | |
| Record name | 3-(Phenylsulfanyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501034883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylsulfanyl)propan-1-ol | |
CAS RN |
24536-40-1 | |
| Record name | 3-(Phenylsulfanyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501034883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(phenylsulfanyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide](/img/structure/B2639901.png)




![4-ethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2639911.png)

![(1S,2R,3R,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylicacid](/img/structure/B2639915.png)

![1-(2-(benzyl(methyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2639917.png)
![N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2639918.png)
![4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2639920.png)
